molecular formula C12H14N2OS B13217322 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde

4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde

Cat. No.: B13217322
M. Wt: 234.32 g/mol
InChI Key: SWLGNZGKQDPBCJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused thiazolo-pyridine core. The molecule is substituted at positions 3 (carbaldehyde), 4,6 (methyl groups), and 5 (isopropyl group). This compound is of interest in medicinal and materials chemistry due to its reactive aldehyde group and structural rigidity .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2OS/c1-6(2)10-7(3)11-9(5-15)14-16-12(11)13-8(10)4/h5-6H,1-4H3

InChI Key

SWLGNZGKQDPBCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(C)C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetone to form an intermediate, which then undergoes cyclization with elemental sulfur to yield the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility: The target compound’s carbaldehyde group offers versatility for synthesizing derivatives via condensation or nucleophilic addition, contrasting with cyano- or amino-substituted analogs .
  • Biological Relevance : Hydrophobic substituents (e.g., isopropyl) may enhance membrane permeability, while polar groups (e.g., hydroxyethyl) improve solubility for drug development .
  • Material Science : The rigid thiazolo-pyridine core could stabilize charge-transfer complexes, differing from pyrimidine-based systems .

Biological Activity

4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused thiazole and pyridine ring system, which is known for its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is C12H14N2OSC_{12}H_{14}N_{2}OS with a molecular weight of 234.32 g/mol. Its structure includes methyl and isopropyl substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂OS
Molecular Weight234.32 g/mol
CAS Number2060044-85-9

Biological Activities

Research indicates that compounds within the thiazolo[5,4-b]pyridine class exhibit a variety of biological activities, including:

  • Anticancer Activity : Thiazolo[5,4-b]pyridine derivatives have shown promise as anticancer agents. For instance, certain analogues have been identified to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. A notable compound demonstrated an IC₅₀ value of 3.6 nM against PI3Kα, indicating potent inhibitory activity .
  • Anti-inflammatory Effects : Some derivatives have displayed significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, related compounds achieved IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
  • Antioxidant Activity : The antioxidant potential of thiazolo[5,4-b]pyridine derivatives has been evaluated through various assays. Compounds exhibited significant radical scavenging activities and were effective in reducing oxidative stress in cellular models .

Structure-Activity Relationships (SAR)

The biological activity of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde can be influenced by its structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of specific functional groups such as sulfonamides has been linked to enhanced PI3K inhibitory activity.
  • Ring Modifications : Alterations in the thiazole or pyridine rings can lead to varying degrees of potency against specific biological targets.
  • Hydrogen Bonding : Molecular docking studies suggest that the core structure forms crucial hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Case Studies

Several studies have investigated the biological activities of thiazolo[5,4-b]pyridine derivatives:

  • Inhibition of PI3K : A study synthesized several thiazolo[5,4-b]pyridine analogues and evaluated their inhibitory effects on PI3K enzymes. The most potent compound exhibited an IC₅₀ value in the nanomolar range and demonstrated selective inhibition against specific PI3K isoforms .
  • Anti-inflammatory Evaluation : In vitro assays assessed the anti-inflammatory properties of various thiazolo derivatives against COX enzymes. Results indicated significant inhibition comparable to standard treatments .
  • Cytotoxicity Testing : Compounds were tested for cytotoxic effects on cancer cell lines (e.g., A549) and normal fibroblast cells (BJ). Some derivatives showed selective cytotoxicity towards malignant cells while sparing normal cells .

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